molecular formula C18H14ClN3O5 B2694896 2-CHLORO-4-NITROBENZYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE CAS No. 831249-87-7

2-CHLORO-4-NITROBENZYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE

Cat. No.: B2694896
CAS No.: 831249-87-7
M. Wt: 387.78
InChI Key: FCNZJLPZMMEKQR-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 2-chloro-4-nitrobenzyl moiety: This can be achieved through nitration and chlorination reactions of benzyl derivatives.

    Synthesis of the 3-(3-hydroxy-2-quinoxalinyl)propanoate: This involves the formation of the quinoxaline ring, which can be synthesized through condensation reactions of o-phenylenediamine with α-dicarbonyl compounds.

    Esterification: The final step involves the esterification of the 2-chloro-4-nitrobenzyl alcohol with 3-(3-hydroxy-2-quinoxalinyl)propanoic acid under acidic conditions.

Chemical Reactions Analysis

2-Chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinoxaline ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Scientific Research Applications

2-Chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The ester linkage allows for hydrolysis, releasing active moieties that can exert biological effects.

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate include:

    2-Chloro-4-nitrobenzyl alcohol: Lacks the quinoxaline moiety but shares the benzyl structure.

    3-(3-Hydroxy-2-quinoxalinyl)propanoic acid: Lacks the benzyl ester moiety but shares the quinoxaline structure.

    4-Nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate: Similar structure but without the chlorine atom.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c19-13-9-12(22(25)26)6-5-11(13)10-27-17(23)8-7-16-18(24)21-15-4-2-1-3-14(15)20-16/h1-6,9H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNZJLPZMMEKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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